

# 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride molecular weight

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## Compound of Interest

Compound Name: 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

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An In-depth Technical Guide to **6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride**

**Abstract:** **6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique trifluoromethylpyridine core, combined with the reactive sulfonyl chloride handle, makes it an invaluable intermediate for accessing novel molecular architectures with significant biological activity. This guide provides a comprehensive overview of its core physicochemical properties, a validated protocol for its synthetic application, an exploration of its chemical reactivity, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in discovery programs.

## Introduction and Significance

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. When this group is part of a pyridine ring, it creates a scaffold—the trifluoromethylpyridine—that is present in numerous successful pharmaceutical and agrochemical products.<sup>[1][2][3]</sup>

**6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** (CAS No. 928324-59-8) emerges as a particularly valuable reagent. It provides researchers with direct access to this privileged scaffold, featuring two distinct points for chemical modification: the chlorine atom on the pyridine ring and, more significantly, the highly reactive sulfonyl chloride functional group. This latter group serves as a versatile electrophilic handle for constructing sulfonamides, sulfonates, and other sulfur-containing linkages, which are themselves critical pharmacophores in a wide range of therapeutics.

This guide provides an in-depth examination of this compound, moving from its fundamental properties to its practical application in chemical synthesis, with a focus on the causality behind experimental choices to ensure reproducible and successful outcomes.

## Physicochemical and Structural Data

A precise understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for **6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** are summarized below.

Property	Value	Source(s)
Molecular Weight	280.05 g/mol	[4]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> F <sub>3</sub> NO <sub>2</sub> S	[4][5]
CAS Number	928324-59-8	[4][5]
Appearance	White to off-white solid	[5]
Purity	≥97% (Typical)	[5]
InChI Key	UVXRPZDCPBGQS-UHFFFAOYSA-N	[5][6]
Storage Temperature	Refrigerate (-20°C to 8°C), store under inert gas	[7]
Key Hazard	Reacts violently with water; Corrosive	[7][8]

# Synthetic Utility: Sulfonamide Formation Protocol

The primary synthetic utility of **6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** lies in its reactivity as an electrophile. The sulfonyl chloride moiety readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for library synthesis and lead optimization.

## Rationale and Self-Validating Protocol

The following protocol describes a general yet robust method for the synthesis of a sulfonamide derivative.

### Expertise & Causality:

- **Base Selection:** A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. Its purpose is to stoichiometrically neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using an inorganic base like  $K_2CO_3$  can work but may lead to a heterogeneous mixture, slowing the reaction rate. A tertiary amine base ensures it does not compete with the primary/secondary amine nucleophile.
- **Solvent Choice:** Dichloromethane (DCM) is an excellent choice as it is aprotic and relatively non-polar, effectively solubilizing the sulfonyl chloride and many amine starting materials without reacting with them.
- **Temperature Control:** The reaction is initiated at  $0^\circ C$ . The reaction between a sulfonyl chloride and an amine is exothermic; starting at a reduced temperature helps to control the reaction rate, minimize the formation of potential side products, and ensure safety.
- **Workup and Purification:** The aqueous workup is designed to remove the hydrochloride salt of the base (e.g., triethylammonium chloride) and any unreacted starting materials. Purification by column chromatography is a standard and effective method for isolating the final product with high purity, which is a critical, self-validating step to confirm the reaction's success.

## Step-by-Step Experimental Methodology

Reaction: Formation of N-benzyl-6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide.

Materials:

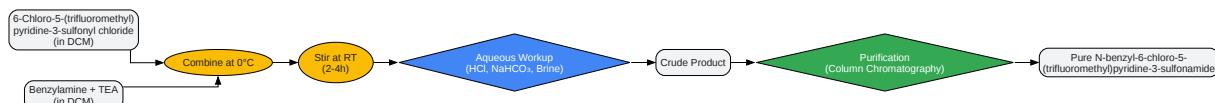
- **6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** (1.0 eq).
- Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
- Cool the solution to 0°C using an ice-water bath.
- In a separate vial, dissolve benzylamine (1.1 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM.
- Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes.

- Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting sulfonyl chloride.
- Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub>, and brine.
- Dry the isolated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude material via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.
- Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS to confirm its structure and purity.

## Reaction Workflow Visualization



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Caption: Workflow for the synthesis of a sulfonamide derivative.

## Chemical Reactivity and Mechanistic Considerations

The synthetic power of this reagent is centered on the sulfur atom of the sulfonyl chloride. This sulfur is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms,

the chlorine atom, and the trifluoromethyl-substituted pyridine ring.

The reaction with an amine proceeds via a nucleophilic addition-elimination mechanism.

- Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur center. This forms a transient, pentacoordinate sulfur intermediate.
- Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
- Deprotonation: The triethylamine base removes the proton from the nitrogen atom, yielding the neutral sulfonamide and triethylammonium chloride.

This robust and high-yielding transformation makes the parent sulfonyl chloride an ideal starting point for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

## Reaction Pathway Diagram

Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.

## Safety, Handling, and Storage

Proper handling of **6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** is critical to ensure laboratory safety. The compound presents multiple hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Core Hazards:

- Corrosive (H314): Causes severe skin burns and serious eye damage.[\[7\]](#) Avoid all contact with skin and eyes.
- Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride (HCl) gas.[\[8\]](#) [\[9\]](#) All experiments and storage must be under anhydrous conditions.
- Harmful if Swallowed (H302): Do not ingest.
- Respiratory Irritant (H335): Do not breathe dust.[\[10\]](#)

## Mandatory Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible.[8][11]
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles and a face shield.[12]
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.[12]
  - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[8]
- Storage: Store in a tightly sealed container, preferably the original manufacturer's packaging, under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[7][8] Refrigeration is recommended to maintain long-term quality.[7]
- Spill Management: In case of a spill, evacuate the area. Do NOT use water to clean up. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Sweep up carefully, place in a sealed container, and dispose of as hazardous chemical waste.[7][12]
- Disposal: Dispose of unused material and contaminated waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

## Conclusion

**6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride** is a high-value, versatile building block for chemical synthesis. Its utility is derived from the combination of the biologically significant trifluoromethylpyridine core and a highly reactive sulfonyl chloride handle. By understanding its physicochemical properties, mastering its reactivity through robust protocols, and adhering strictly to safety guidelines, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and agrochemicals.

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